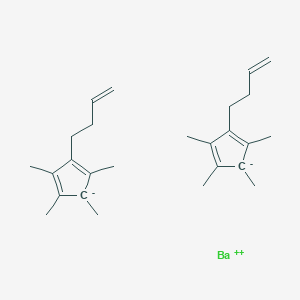
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene is a complex organometallic compound It consists of a barium ion coordinated to a cyclopentadiene ring substituted with butenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of barium salts with the corresponding cyclopentadiene derivative. One common method is to react barium chloride with 2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the cyclopentadiene ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized cyclopentadiene derivatives, while reduction may produce barium complexes with reduced cyclopentadiene ligands.
Scientific Research Applications
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding metal-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through coordination chemistry. The barium ion can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The cyclopentadiene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene: Similar in structure but with different substituents on the cyclopentadiene ring.
This compound: Another organometallic compound with a different metal ion.
Uniqueness
This compound is unique due to its specific combination of barium ion and substituted cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
835653-25-3 |
|---|---|
Molecular Formula |
C26H38Ba |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C13H19.Ba/c2*1-6-7-8-13-11(4)9(2)10(3)12(13)5;/h2*6H,1,7-8H2,2-5H3;/q2*-1;+2 |
InChI Key |
SPKSPFITRQFOOK-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)CCC=C)C)C.C[C-]1C(=C(C(=C1C)CCC=C)C)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















